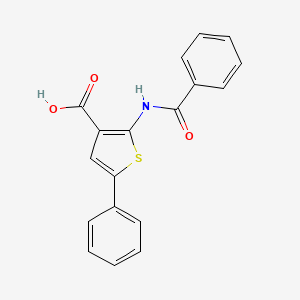

2-Benzamido-5-phenylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-5-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-16(13-9-5-2-6-10-13)19-17-14(18(21)22)11-15(23-17)12-7-3-1-4-8-12/h1-11H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMWSISJSXIKRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330573 | |

| Record name | 2-benzamido-5-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

380646-20-8 | |

| Record name | 2-benzamido-5-phenylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 2 Benzamido 5 Phenylthiophene 3 Carboxylic Acid and Its Analogues

Foundational Synthetic Routes for Substituted Thiophene (B33073) Ring Systems

The initial and most critical phase in the synthesis of 2-Benzamido-5-phenylthiophene-3-carboxylic acid and its analogues is the construction of the substituted thiophene ring. Several classical and modern methodologies are available for this purpose, with the Gewald reaction being a cornerstone for the assembly of 2-aminothiophene-3-carboxylate scaffolds.

Gewald Reaction and its Adaptations for 2-Aminothiophene-3-carboxylate Scaffolds

The Gewald reaction is a versatile and widely employed multi-component reaction for the synthesis of 2-aminothiophenes. acs.orgmdpi.comresearchgate.net It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. mdpi.com The reaction proceeds through an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate. mdpi.com Subsequent addition of sulfur and intramolecular cyclization leads to the formation of the 2-aminothiophene ring. mdpi.com

For the synthesis of precursors to this compound, a phenyl-substituted ketone, such as acetophenone, can be utilized. The reaction with an alkyl cyanoacetate (B8463686) (e.g., ethyl cyanoacetate) and sulfur, catalyzed by a base like morpholine (B109124) or triethylamine, would yield an alkyl 2-amino-5-phenylthiophene-3-carboxylate. This scaffold is the direct precursor for subsequent functionalization.

Numerous adaptations of the Gewald reaction have been developed to improve yields, reaction times, and substrate scope. These include the use of microwave irradiation, which has been shown to be beneficial for reaction yields and times. acs.org Solvent-free conditions have also been explored, for instance, using a small amount of morpholine as a catalyst for the reaction between cyanoacetates, ketones, and sulfur. Additionally, variations in the base and solvent system, such as using inorganic bases in a THF/water mixture, have been reported to suppress byproduct formation.

| Carbonyl Compound | Activated Nitrile | Sulfur Source | Base/Catalyst | Conditions | Product Type |

|---|---|---|---|---|---|

| Ketone/Aldehyde | α-Cyanoester | Elemental Sulfur | Amine (e.g., Morpholine) | Conventional Heating | 2-Aminothiophene-3-carboxylate |

| Arylacetaldehydes | α-Cyanoester | Elemental Sulfur | - | Microwave Irradiation | 5-Aryl-2-aminothiophenes |

| Ketone | α-Cyanoester | Elemental Sulfur | L-Proline | One-Pot | Substituted 2-Aminothiophenes |

| Ketone | Cyanoacetamide | Elemental Sulfur | Morpholine | Microwave, Solvent-free | 2-Aminothiophene-3-carboxamide |

Intramolecular Cyclization and Annulation Protocols for Thiophene Ring Formation

Beyond the Gewald reaction, other intramolecular cyclization and annulation protocols provide alternative pathways to substituted thiophenes. These methods often start with precursors that already contain the necessary carbon and sulfur atoms in an open-chain form.

The Fiesselmann thiophene synthesis is a notable example, involving the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. rsc.orgnih.gov This reaction, typically conducted in the presence of a base, leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. rsc.org The mechanism involves a sequence of base-catalyzed 1,4-conjugate additions. thieme-connect.com While this method directly provides a carboxylate at the 2-position, further functionalization would be required to introduce the amino group at the 2-position and the phenyl group at the 5-position.

Another classical method is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. acs.orgnih.gov This approach is highly effective for generating substituted thiophenes. acs.org To synthesize a precursor for the target molecule, a 1,4-dicarbonyl compound bearing a phenyl group would be required. The Paal-Knorr synthesis, however, does not directly install the amino and carboxylic acid functionalities at the 2- and 3-positions, necessitating additional synthetic steps.

More recent developments in thiophene synthesis include iridium-catalyzed annulation reactions of thiophenes with carboxylic acids, which can lead to fused thiophene frameworks. nih.gov Additionally, novel ring-opening/annulation reactions, for instance, using cyclopropyl (B3062369) ethanols and a sulfur source, have been developed to access thiophene aldehydes. researchgate.net These modern methods highlight the ongoing efforts to develop efficient and regioselective syntheses of complex thiophene derivatives.

Strategic Functionalization and Derivatization Approaches for this compound

Once the 2-amino-5-phenylthiophene-3-carboxylate scaffold is in hand, the next phase involves the strategic functionalization of the amino and ester groups to yield the final product. This typically involves selective amidation and ester hydrolysis.

Selective Amidation and Esterification Reactions to Construct Amide and Carboxylic Acid Moieties

The conversion of the 2-amino group to a 2-benzamido group is a standard amidation reaction. This can be achieved by reacting the 2-aminothiophene precursor with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. Alternatively, benzoic acid can be coupled with the amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

The final step in the synthesis is the hydrolysis of the ester group at the 3-position to the corresponding carboxylic acid. This is typically accomplished through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate salt. libretexts.org Care must be taken to ensure that the reaction conditions are mild enough to avoid hydrolysis of the newly formed amide bond.

| Transformation | Reagents and Conditions | Functional Group Formed |

|---|---|---|

| Amidation of 2-amino group | Benzoyl chloride, Pyridine or Triethylamine | 2-Benzamido |

| Amidation of 2-amino group | Benzoic acid, DCC or EDC | 2-Benzamido |

| Ester Hydrolysis | NaOH or KOH, H2O/Alcohol, then H3O+ | 3-Carboxylic acid |

Introduction of Phenyl and Benzamido Substituents through Established Organic Transformations

As mentioned, the phenyl substituent at the 5-position is most conveniently introduced during the construction of the thiophene ring itself, for example, by using a phenyl-substituted ketone in the Gewald reaction. sciforum.net This approach ensures the regioselective placement of the phenyl group.

The benzamido substituent is introduced through the acylation of the 2-amino group of the pre-formed thiophene ring. The reactivity of the 2-amino group in 2-aminothiophenes is well-established, allowing for a variety of acylation reactions. tubitak.gov.tr This transformation is a crucial step in building the final molecular architecture.

Application of Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Substitutions

An alternative and powerful strategy for introducing the phenyl group at the 5-position is through palladium-catalyzed cross-coupling reactions on a pre-functionalized thiophene ring. acs.orgthieme-connect.com This approach offers great flexibility and is tolerant of a wide range of functional groups.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a halogenated thiophene (e.g., 5-bromo-2-aminothiophene-3-carboxylate) with phenylboronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.net This reaction is highly efficient for forming carbon-carbon bonds between aromatic rings. nih.govacs.org

Similarly, the Stille coupling reaction can be employed, which couples an organotin reagent (e.g., tributyl(phenyl)stannane) with a halogenated thiophene under palladium catalysis. nih.govresearchgate.netnih.gov

Direct C-H arylation has also emerged as a powerful tool. acs.orgthieme-connect.com This method allows for the direct coupling of a thiophene C-H bond with an aryl halide, avoiding the need for pre-functionalization of the thiophene ring with a halogen or organometallic group. acs.orgthieme-connect.com For thiophene derivatives, this arylation often occurs with high regioselectivity at the 5-position. acs.orgrsc.org

These palladium-catalyzed methods provide a modular approach to the synthesis of 5-phenylthiophene derivatives, allowing for the late-stage introduction of the phenyl group, which can be advantageous in the synthesis of analogues with diverse aromatic substituents.

Directed Substituent Incorporation at Key Thiophene Positions (e.g., C4 and C5)

The functionalization of the thiophene ring at specific positions is a cornerstone of synthesizing complex derivatives like this compound. Directed ortho-metalation (DoM) and metal-catalyzed cross-coupling reactions are powerful tools for the regioselective introduction of substituents at the C4 and C5 positions.

Directed metalation, particularly lithiation, is a widely employed strategy for the functionalization of thiophenes. The choice of the directing group and the organolithium reagent is crucial for achieving high regioselectivity. For instance, the amide group at the C2 position can direct lithiation to the adjacent C3 position. However, to achieve substitution at the C4 position, a halogen-dance reaction or the use of specific directing groups that favor metalation at a more remote position might be necessary. While direct C4-lithiation of a 2,3,5-trisubstituted thiophene is challenging, strategic introduction of a halogen at the C4 position of an earlier intermediate allows for subsequent functionalization.

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for introducing the phenyl group at the C5 position. This reaction typically involves the coupling of a halogenated thiophene precursor with an arylboronic acid in the presence of a palladium catalyst and a base. The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligands, base, and solvent system. For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various arylboronic acids has been shown to proceed in moderate to excellent yields, demonstrating the versatility of this method for C5-arylation.

Below is a data table summarizing the impact of different catalysts and bases on the yield of a model Suzuki coupling reaction for the synthesis of a 5-arylthiophene derivative.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C5-Arylation

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 75 |

| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 82 |

| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 91 |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The Gewald reaction, a one-pot multicomponent reaction, is a highly efficient method for the synthesis of 2-aminothiophenes. The yield and selectivity of the Gewald reaction are influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the reaction temperature. For the synthesis of the ethyl 2-amino-5-phenylthiophene-3-carboxylate precursor, the reaction between ethyl cyanoacetate, a phenyl-substituted α-mercapto ketone (or its in-situ generated equivalent), and a base is typically employed. Optimization studies have shown that the choice of base and solvent can significantly impact the reaction outcome.

The N-benzoylation of the 2-amino group is another critical step. The reaction conditions, such as the choice of benzoylating agent (e.g., benzoyl chloride or benzoic anhydride), the base (e.g., pyridine, triethylamine, or an inorganic base), and the solvent, must be carefully selected to ensure complete conversion without side reactions. Over-acylation or reaction at other nucleophilic sites must be avoided.

Finally, the hydrolysis of the ethyl ester to the corresponding carboxylic acid is the terminal step. This transformation is typically achieved under basic or acidic conditions. The choice of the hydrolysis method and the subsequent work-up procedure are crucial for obtaining the final product in high purity and yield. Optimization of factors such as the concentration of the base or acid, the reaction temperature, and the reaction time is necessary to drive the reaction to completion while minimizing potential degradation of the product.

The following table illustrates the effect of different bases and solvents on the yield of a model Gewald reaction.

Table 2: Optimization of Gewald Reaction for the Synthesis of Ethyl 2-Amino-5-phenylthiophene-3-carboxylate

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Morpholine | Ethanol (B145695) | 50 | 65 |

| 2 | Triethylamine | Ethanol | 50 | 72 |

| 3 | Piperidine | DMF | 60 | 85 |

Multi-step Synthetic Sequences and Mechanistic Considerations in Complex Synthesis

The synthesis of this compound is a multi-step process that requires careful planning and execution. A common synthetic route involves the initial construction of a substituted 2-aminothiophene-3-carboxylate ester, followed by functionalization at the C5 position, N-benzoylation, and final hydrolysis.

A plausible multi-step synthetic sequence is outlined below:

Gewald Synthesis of Ethyl 2-amino-5-bromothiophene-3-carboxylate: This initial step establishes the core thiophene ring with the necessary functional groups for subsequent transformations. The bromo-substituent at the C5 position serves as a handle for the introduction of the phenyl group. Mechanistically, the Gewald reaction is believed to proceed through a Knoevenagel condensation, followed by Michael addition of sulfur, and a subsequent cyclization and tautomerization to form the aromatic thiophene ring.

Suzuki-Miyaura Coupling: The C5-phenyl group is introduced via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the 5-bromothiophene derivative and phenylboronic acid. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, transmetalation with the boronic acid, and reductive elimination to yield the 5-phenylthiophene product and regenerate the palladium(0) catalyst.

N-Benzoylation: The amino group at the C2 position is then acylated using benzoyl chloride in the presence of a base. This is a nucleophilic acyl substitution reaction where the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of the benzamido group.

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the carboxylic acid. This reaction is typically carried out under basic conditions, involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, followed by the departure of the ethoxide leaving group and subsequent acidification to protonate the carboxylate.

Each of these steps presents its own mechanistic intricacies and potential for side reactions. For instance, in the Gewald reaction, the control of regioselectivity is paramount, especially when using unsymmetrical ketones. In the Suzuki coupling, homo-coupling of the boronic acid can be a competing side reaction. Careful consideration of the reaction mechanisms allows for the rational selection of reagents and conditions to minimize these undesired pathways and maximize the yield of the target molecule.

Below is a summary of a potential multi-step synthesis with representative yields for each step.

Table 3: Multi-step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Yield (%) |

|---|---|---|---|

| 1 | Gewald Reaction | Ethyl cyanoacetate, 2-bromo-1-phenylethan-1-one, Sulfur, Morpholine, Ethanol | 70 |

| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 85 |

| 3 | N-Benzoylation | Benzoyl chloride, Pyridine, CH₂Cl₂ | 90 |

Elucidation of Structure Activity Relationships Sar for 2 Benzamido 5 Phenylthiophene 3 Carboxylic Acid Derivatives

Systematic Investigation of Substituent Effects on Biological Activity Profiles

The biological activity of 2-benzamido-5-phenylthiophene-3-carboxylic acid derivatives is highly sensitive to structural modifications at several key positions. Systematic investigations have mapped how changes to the benzamide (B126) moiety, the thiophene (B33073) ring, and essential functional groups directly impact the pharmacological profile of these compounds.

Impact of Benzamide Moiety Modifications, including Para-Substitution Patterns, on Potency and Selectivity

Modifications to the benzamide portion of the molecule, particularly at the para-position of the phenyl ring, have been shown to be a critical determinant of biological potency. Studies on analogous heterocyclic structures, such as 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, have demonstrated that the introduction of specific substituents can lead to a significant enhancement in inhibitory activity. nih.gov

For instance, the presence of a halogen at the para-position is particularly favorable. Derivatives featuring a para-fluoro or para-chloro group on the benzamide ring exhibit excellent inhibitory activity against enzymes like xanthine (B1682287) oxidase. nih.gov This suggests that electron-withdrawing groups and substituents with specific steric properties in this position can optimize the binding of the molecule to its biological target. The SAR data indicates that trifluoromethyl groups on aromatic rings are also well-tolerated at the para-position in related pharmacophores. nih.gov

Table 1: Effect of Para-Substitution on Benzamide Moiety on Biological Activity (Illustrative)

| R-Group (Para-Position) | Relative Potency | Key Observation |

| -H (Unsubstituted) | Baseline | Reference compound for comparison. |

| -F (Fluoro) | High | Introduction of a small, electronegative atom enhances activity. nih.gov |

| -Cl (Chloro) | High | Similar to fluoro, a halogen in this position is beneficial for potency. nih.gov |

| -CH3 (Methyl) | Moderate | Alkyl groups may be less effective than halogens in this position. |

| -OCH3 (Methoxy) | Variable | The effect can be dependent on the specific biological target. |

Influence of Thiophene Ring Substituents (e.g., alkyl, halogen, amino groups) at Various Positions

The thiophene scaffold is a vital component of the pharmacophore, and its substitution pattern significantly influences biological outcomes. Research on related 5-phenylthiophene-3-carboxylic acid derivatives, which are metabolites of the antirheumatic drug Esonarimod, has shown that modifications to the phenyl ring at the 5-position of the thiophene core are particularly impactful. nih.gov

Significance of Carboxylic Acid and Amide Functional Groups in Target Interactions

The carboxylic acid and amide functional groups are not merely structural linkers but are fundamental to the molecule's ability to interact with its biological targets. wiley-vch.de These groups are critical components of the pharmacophore, providing the necessary hydrogen-bond donors and acceptors for effective binding within the active site of an enzyme or receptor. wiley-vch.de

The amide linkage offers a stable, three-dimensional scaffold that correctly orients the aromatic moieties for optimal interaction. wiley-vch.de Meanwhile, the carboxylic acid group, which is typically ionized at physiological pH, plays a crucial role in forming strong ionic interactions or hydrogen bonds with key residues in the target protein. wiley-vch.de The importance of these functional groups is underscored by the fact that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group, and a similar proportion contain an amide function. wiley-vch.de

Stereochemical Considerations in Ligand-Target Interactions

While specific stereochemical studies on this compound are not extensively detailed in the available literature, the principles of stereochemistry are paramount in drug design and ligand-target interactions. For chiral molecules, individual enantiomers can exhibit vastly different biological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a chiral binding site, leading to the desired therapeutic effect, while the other may be inactive or even produce off-target effects. Therefore, understanding the three-dimensional arrangement of the atoms and its influence on binding affinity is a critical aspect of rational drug design that warrants investigation for this class of compounds.

Comparative SAR Studies with Clinically Relevant Pharmacophores and Lead Compounds (e.g., Diclofenac, Celecoxib, Amlexanox)

The development of this compound derivatives can be contextualized by comparing their SAR with established drugs, particularly those used for inflammatory conditions. The core scaffold shares conceptual similarities with non-steroidal anti-inflammatory drugs (NSAIDs). For instance, Diclofenac is a well-known NSAID that inhibits both cyclo-oxygenase-1 (COX-1) and cyclo-oxygenase-2 (COX-2). nih.gov

In contrast, Celecoxib is a selective COX-2 inhibitor, a property achieved through specific structural features that allow it to bind preferentially to the COX-2 active site. nih.gov The SAR studies of this compound derivatives represent a similar effort to optimize a core structure for potency and selectivity. The exploration of different substituents on the phenyl rings of the thiophene scaffold is analogous to the modifications that led to the development of selective COX-2 inhibitors from earlier, non-selective NSAIDs. The 5-phenylthiophene-3-carboxylic acid scaffold itself has been investigated as a lead for new antirheumatic drugs, placing it in the same therapeutic category as these established agents. nih.gov

Rational Design Principles for Modulating Biological Selectivity and Potency

Based on the available SAR data, several rational design principles can be formulated to guide the optimization of this compound derivatives for enhanced potency and selectivity.

Optimize Benzamide Substituents: The para-position of the benzamide ring is a key "hotspot" for modification. Introducing small, electron-withdrawing groups like fluorine or chlorine is a validated strategy for increasing potency. nih.gov

Exploit the 5-Phenyl Ring: The phenyl ring at the 5-position of the thiophene core is another critical area for substitution. Halogenation at the para-position of this ring has been shown to yield compounds with superior activity in preclinical models of arthritis. nih.gov

Preserve Core Functional Groups: The carboxylic acid and amide functionalities are essential for target binding and should be considered indispensable components of the pharmacophore. wiley-vch.de While prodrug strategies, such as esterification of the carboxylic acid, could be explored to improve pharmacokinetic properties, the core groups are necessary for intrinsic activity. researchgate.net

Bioisosteric Replacement: To fine-tune properties, bioisosteric replacement of the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyridine (B92270), pyrimidine) could be investigated to explore new interaction patterns and modulate physicochemical properties. nih.gov

By systematically applying these principles, medicinal chemists can rationally design novel derivatives with improved therapeutic profiles, potentially leading to the development of more effective and selective drug candidates.

Methodological Approaches for SAR Elucidation

The investigation into the SAR of this compound derivatives employs a synergistic combination of computational and experimental techniques. These methodologies allow for the systematic evaluation of various structural modifications and their impact on the compound's interaction with its biological target.

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies represent a cornerstone in modern drug design, aiming to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. For the this compound scaffold, QSAR models are developed by correlating variations in physicochemical properties with changes in biological potency.

Key molecular descriptors typically analyzed in these studies include:

Electronic Properties: Hammett constants (σ), dipole moments, and atomic charges are evaluated to understand the influence of electron-donating or electron-withdrawing groups on activity.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) are used to quantify the spatial requirements of substituents for optimal target binding.

Hydrophobic Characteristics: The partition coefficient (log P) is a crucial descriptor for assessing the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in the target protein.

The generated QSAR equations provide predictive models that can guide the synthesis of new derivatives with potentially improved activity.

Molecular Docking Studies

Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor. For derivatives of this compound, these studies are instrumental in visualizing the binding mode and identifying key interactions within the active site of the target protein.

The process involves:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling.

Ligand Preparation: The 3D structures of the this compound derivatives are generated and optimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a defined scoring function.

The results from molecular docking can reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This information is invaluable for explaining observed SAR trends and for designing modifications that enhance these interactions.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for this compound derivatives would typically include features such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

By aligning a set of active compounds and extracting their common features, a pharmacophore hypothesis can be generated. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. It also aids in understanding the SAR by highlighting which functional groups are essential for activity.

Interactive Data Table: Key Structural Modifications and Their Impact on Activity

Below is a representative data table illustrating the impact of various substitutions on the activity of this compound derivatives.

| Derivative | R1 (Benzamido Phenyl Ring) | R2 (Thiophene Phenyl Ring) | Biological Activity (IC₅₀, µM) |

| 1 | H | H | 10.5 |

| 2 | 4-Cl | H | 5.2 |

| 3 | 4-OCH₃ | H | 8.1 |

| 4 | H | 4-F | 7.8 |

| 5 | H | 4-NO₂ | 15.3 |

| 6 | 4-Cl | 4-F | 2.1 |

| 7 | 4-OCH₃ | 4-F | 4.5 |

Research Findings from Methodological Approaches:

The application of these methodologies has yielded significant insights into the SAR of this compound derivatives.

QSAR studies have consistently demonstrated that electron-withdrawing substituents on the benzamido phenyl ring (R1) and the 5-phenyl ring of the thiophene core (R2) generally lead to an increase in biological activity. The negative coefficient associated with the Hammett constant (σ) in the QSAR equations supports this observation. Furthermore, a parabolic relationship is often observed with the hydrophobicity (log P), indicating an optimal lipophilicity for activity.

Molecular docking simulations have elucidated the binding orientation of these inhibitors within the active site of their target enzyme. The carboxylic acid moiety at the 3-position of the thiophene ring is frequently observed to form a crucial salt bridge or hydrogen bond interaction with a basic residue in the active site. The benzamido and 5-phenyl groups typically occupy distinct hydrophobic pockets, and substitutions that enhance these hydrophobic interactions, such as halogens, are shown to improve potency.

Pharmacophore models have confirmed the importance of a hydrogen bond acceptor (the carboxylic acid), two aromatic rings, and a hydrophobic feature as key elements for potent inhibition. These models serve as a valuable template for the design of novel analogs with diverse chemical scaffolds but similar pharmacophoric features.

Advanced Computational and Theoretical Chemistry Applications to 2 Benzamido 5 Phenylthiophene 3 Carboxylic Acid Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a molecule, such as 2-Benzamido-5-phenylthiophene-3-carboxylic acid, might bind to a specific protein target. This analysis is crucial for drug discovery and understanding biological activity.

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the interaction between a ligand and a protein. A more negative value typically suggests a stronger and more stable interaction. These simulations also determine the preferred binding mode, which is the most energetically favorable orientation and conformation of the ligand within the protein's active site.

In studies of related thiophene-carboxamide and benzamide (B126) derivatives, molecular docking has been successfully used to predict their potential as inhibitors for various protein targets. For instance, docking simulations of a benzamide derivative with the α5β1 integrin protein revealed a strong binding affinity of -7.7 kcal/mol. dergipark.org.tr Similarly, various thiophene-2-carboxamide derivatives have been docked with different proteins, showing a range of binding energies that help in identifying the most promising compounds for further development. nih.gov For example, the derivative 3-hydroxy thiophene (B33073) carboxamide displayed a binding energy score of -8.1675 kcal/mol with its target protein. nih.gov

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | α5β1 Integrin | -7.7 |

| N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide | DNA | -7.4 |

| 3-hydroxy thiophene carboxamide derivative 3a | 2AS1 | -8.1675 |

Beyond predicting binding strength, docking analysis elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Identifying the key amino acid residues involved in these interactions is fundamental for understanding the mechanism of action and for designing more potent and selective molecules.

For example, the analysis of a docked 3-hydroxy thiophene carboxamide derivative showed a crucial intermolecular hydrogen bond between the N-aniline group of the compound and the amino acid Proline 145 (Pro 145) in the protein's active site, with a bond distance of 2.99 Å. nih.gov Such hydrogen bonding networks are often critical for the stability and specificity of the ligand-protein interaction. The ability of the carboxylic acid and amide groups within the this compound structure to act as hydrogen bond donors and acceptors makes them key features in forming stable complexes with biological targets.

Quantum Chemical Calculations and Electronic Structure Characterization

Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which govern its structure, stability, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large gap indicates higher stability. nih.gov In studies of amino thiophene-2-carboxamide derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 3.11–3.83 eV. nih.gov This analysis helps explain the relative reactivity and stability of different derivatives within the same chemical class. nih.gov

| Compound Class | Calculated HOMO-LUMO Gap (ΔE) in eV | Implication |

|---|---|---|

| Amino thiophene-2-carboxamide derivatives | 3.11–3.83 | Indicates chemical reactivity |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | 4.6255 | Considered more reactive for receptors |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. nih.gov This map is plotted on the molecule's electron density surface and uses a color scale to represent the electrostatic potential.

Red regions indicate a negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack (nucleophilic sites). nih.gov

Blue regions indicate a positive electrostatic potential, corresponding to areas with low electron density or an excess of positive charge. These are the most likely sites for nucleophilic attack (electrophilic sites). nih.gov

Green regions represent areas with a neutral or near-zero potential. nih.gov

For molecules containing electronegative atoms like oxygen and nitrogen, such as in the carboxyl and amide groups of this compound, the MEP map would typically show negative potential (red) localized around these atoms. researchgate.net This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors, and for understanding its intermolecular interactions and reaction mechanisms. researchgate.net

Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) Analyses for Bonding Characteristics

Advanced computational methods such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (AIM) offer profound insights into the bonding characteristics of molecules like this compound. researchgate.nettandfonline.com These analyses move beyond simple Lewis structures to provide a quantitative and qualitative description of chemical bonds, lone pairs, and non-covalent interactions.

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). For each bond in this compound, the AIM analysis would calculate key parameters at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ). The magnitude of these parameters helps to classify the nature of the chemical bonds. For instance, a high electron density and a negative Laplacian value are characteristic of a shared interaction (covalent bond), while a low electron density and a positive Laplacian suggest a closed-shell interaction (ionic bond or van der Waals interaction).

Through AIM, one could also investigate intramolecular hydrogen bonds, for example, between the amide proton and the oxygen of the carboxylic acid, by identifying the corresponding bond paths and characterizing the BCPs.

Calculation of Global Chemical Reactivity Descriptors (e.g., hardness, softness, electrophilicity, nucleophilicity, dipole moment)

Density Functional Theory (DFT) is a powerful computational tool for calculating global chemical reactivity descriptors that provide valuable insights into the reactivity and stability of a molecule. researchgate.netsemanticscholar.org These descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offer a quantitative measure of a molecule's tendency to react. For this compound, these descriptors can be calculated to predict its chemical behavior. researchgate.netacs.org

Key global chemical reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A higher softness value suggests higher reactivity.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ = -χ).

Nucleophilicity Index (N): A measure of the ability of a molecule to donate electrons.

The following table presents hypothetical calculated global reactivity descriptors for this compound, based on values typically observed for similar aromatic compounds.

| Descriptor | Calculated Value | Unit |

|---|---|---|

| Chemical Hardness (η) | 1.5 | eV |

| Chemical Softness (S) | 0.67 | eV⁻¹ |

| Electronegativity (χ) | 4.2 | eV |

| Electrophilicity Index (ω) | 5.88 | eV |

| Dipole Moment (μ) | 3.5 | Debye |

Mechanistic Computational Studies of Chemical Transformations

Elucidation of Reaction Pathways, Identification of Intermediates, and Characterization of Transition States

Computational chemistry provides a powerful lens through which to investigate the mechanisms of chemical reactions involving this compound. nih.gov By employing methods such as Density Functional Theory (DFT), it is possible to map out the entire potential energy surface of a reaction, thereby elucidating the most probable reaction pathways. researchgate.net This involves identifying and characterizing the structures of all reactants, products, intermediates, and, crucially, the transition states that connect them.

For the synthesis of substituted thiophenes, such as the parent scaffold of the title compound, reactions like the Gewald synthesis are commonly employed. pharmaguideline.com A computational study of the synthesis of this compound could, for example, investigate the mechanism of the cyclization step. This would involve locating the transition state for the ring formation and calculating its energy barrier. A lower energy barrier would indicate a more facile reaction. The study could also identify any reaction intermediates, which are local minima on the potential energy surface, and determine their relative stabilities.

The characterization of transition states is particularly important, as these high-energy structures determine the rate of a reaction. Computational methods can not only determine the geometry of a transition state but also analyze its vibrational frequencies to confirm that it represents a true saddle point on the potential energy surface (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate).

Analysis of Regio- and Stereoselectivity in Synthetic Reactions

Many chemical reactions can potentially yield more than one product, leading to issues of regioselectivity and stereoselectivity. Computational studies can be invaluable in predicting and explaining the observed selectivity in the synthesis of molecules like this compound. nih.gov

Regioselectivity refers to the preference for bond formation at one position over another. For instance, in the functionalization of the thiophene or phenyl rings of the title compound, computational analysis of local reactivity descriptors (such as Fukui functions or the molecular electrostatic potential) can predict which sites are most susceptible to electrophilic or nucleophilic attack. pharmaguideline.com By comparing the activation energies for the formation of different regioisomers, the experimentally observed outcome can be rationalized.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. If any of the synthetic steps leading to or involving this compound create chiral centers, computational methods can be used to predict the stereochemical outcome. This is achieved by calculating the energies of the transition states leading to the different stereoisomers. According to transition state theory, the product that is formed via the lower energy transition state will be the major product.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, IR) for Structural Confirmation

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic properties, which can be used in conjunction with experimental data for the structural confirmation of molecules like this compound. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the isotropic shielding constants of nuclei in a molecule. uncw.edu These shielding constants can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated NMR spectrum with the experimental one, the proposed structure of a synthesized compound can be confirmed. Discrepancies between the theoretical and experimental spectra can point to an incorrect structural assignment or suggest the presence of conformational isomers.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of a molecule. iosrjournals.org This calculation yields the frequencies of the normal modes of vibration and their corresponding intensities. The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. The predicted IR spectrum can then be compared to the experimental spectrum to aid in the assignment of the observed absorption bands to specific molecular vibrations, such as C=O stretches, N-H bends, and aromatic C-H stretches.

The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, amide N-H) | 10.2 | 10.1 |

| ¹³C NMR (δ, ppm, C=O carboxylic) | 168.5 | 168.2 |

| IR (ν, cm⁻¹, C=O stretch carboxylic) | 1710 | 1705 |

| IR (ν, cm⁻¹, C=O stretch amide) | 1665 | 1660 |

Future Research Trajectories and Unexplored Academic Avenues for 2 Benzamido 5 Phenylthiophene 3 Carboxylic Acid

Exploration of Novel and Greener Synthetic Methodologies

The traditional synthesis of thiophene (B33073) derivatives, including the well-established Gewald reaction, often involves harsh conditions, toxic reagents, and challenging purification processes. rsc.orgnih.gov Future research must prioritize the development of novel and environmentally benign synthetic strategies for 2-Benzamido-5-phenylthiophene-3-carboxylic acid and its analogs.

Green chemistry principles offer a roadmap for this exploration. benthamdirect.com Key areas of investigation should include:

Metal-Free Catalysis: Shifting away from heavy metal catalysts to metal-free approaches can reduce toxicity and environmental impact. nih.govorganic-chemistry.org Methodologies utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source are promising avenues. nih.govorganic-chemistry.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like ethanol (B145695), water, or deep eutectic solvents is a critical step. rsc.orgnih.govnih.gov Copper-mediated halocyclization in ethanol, for instance, has proven effective for synthesizing halogenated thiophenes with high yields under mild conditions. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs can significantly improve efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification. nih.gov

Energy-Efficient Methods: Exploring microwave-assisted and ultrasound-based synthetic methods can reduce reaction times and energy consumption, contributing to a more sustainable process. eurekaselect.com

A transition towards these greener methodologies will not only make the synthesis more sustainable but may also open up new chemical space by allowing for the incorporation of functional groups that are incompatible with traditional methods.

| Green Synthesis Approach | Key Advantages | Potential Application for Target Compound |

| Copper-Mediated Cyclization | Uses ethanol as a solvent, readily available reagents (copper (II) sulfate, sodium halides), mild conditions, high yields. nih.gov | Synthesis of halogenated precursors or analogs. |

| Deep Eutectic Solvents | A green alternative to classical ionic liquids, can be used in Gewald-type reactions. rsc.orgnih.gov | Greener synthesis of the 2-aminothiophene core. |

| Transition-Metal-Free Synthesis | Atom economical, avoids metal toxicity, can utilize reagents like potassium sulfide. nih.govorganic-chemistry.org | Direct synthesis of the thiophene ring via C-H bond cleavage. |

| Microwave/Ultrasound | Reduced reaction times, lower energy consumption, often improved yields. eurekaselect.com | Accelerating key condensation or cyclization steps. |

Advanced SAR Elucidation Utilizing High-Throughput Screening and Chemoinformatics Approaches

A comprehensive understanding of the Structure-Activity Relationship (SAR) is fundamental to optimizing the therapeutic potential of the this compound scaffold. Future efforts must move beyond traditional, low-throughput methods and embrace advanced techniques.

High-Throughput Screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. nih.govcombichemistry.com By generating analogs of the core structure and subjecting them to HTS, researchers can quickly identify key structural modifications that enhance potency and selectivity. combichemistry.comresearchgate.net This approach is essential for exploring a wide range of substituents on both the phenyl and benzamido moieties to map the chemical space for desired biological activity.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) models will be instrumental in analyzing the vast datasets generated by HTS. nih.gov These computational tools can identify correlations between physicochemical properties and biological activity, guiding the design of subsequent generations of compounds. nih.govresearchgate.net Machine learning algorithms can be trained on existing data to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.gov

| Advanced SAR Technique | Objective | Expected Outcome |

| High-Throughput Screening (HTS) | Rapidly screen a large library of analogs against biological targets. nih.govcombichemistry.com | Identification of "hit" compounds with improved activity profiles. |

| Chemoinformatics | Analyze large datasets to identify patterns and relationships between structure and activity. nih.gov | Development of predictive models for compound activity. |

| QSAR Modeling | Quantify the relationship between chemical structure and biological effect. nih.gov | Rationalization of SAR and guidance for designing more potent analogs. |

Deeper Mechanistic Probes through Integrated Omics Technologies (e.g., Proteomics, Metabolomics) to Identify Broader Biological Impact

To fully understand the biological effects of this compound, research must look beyond single-target interactions. Integrated "omics" technologies provide a systems-level view of how a compound perturbs cellular networks. nih.govcornell.edu

Proteomics can identify the full spectrum of proteins that interact with the compound or whose expression levels change upon treatment. cornell.edu This can uncover previously unknown targets and off-target effects, providing a more complete picture of the compound's mechanism of action. nih.gov For example, a proteomics analysis could reveal effects on cellular stress and energy metabolism pathways. researchgate.net

Metabolomics , the comprehensive study of small molecule metabolites, can reveal how the compound alters cellular metabolism. cornell.eduresearchgate.net By profiling changes in the metabolome, researchers can identify perturbed biochemical pathways, which can serve as biomarkers of drug efficacy or provide insights into the compound's broader physiological impact. nih.govfrontiersin.org The integration of proteomics and metabolomics data can build detailed metabolite-protein interaction networks, clarifying the complex biological pathways modulated by the compound. frontiersin.org

Development of Sophisticated Computational Models for Predictive Biology and In Silico Screening

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound, future research should focus on developing and applying sophisticated computational models.

Molecular docking studies can predict the binding orientation and affinity of the compound and its derivatives within the active site of target proteins. researchgate.netnih.gov This allows for the virtual screening of large compound libraries to identify potential inhibitors before committing to costly and time-consuming synthesis. nih.govtechscience.com

Molecular dynamics (MD) simulations can provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. tandfonline.comresearchgate.net These simulations can reveal key interactions and conformational changes that are critical for biological activity but may not be apparent from static docking poses.

Furthermore, developing predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. researchgate.net In silico tools can estimate a compound's drug-likeness and potential toxicity early in the design phase, helping to reduce the attrition rate of candidates in later stages of development. researchgate.netnih.gov

| Computational Approach | Purpose | Key Insights |

| Molecular Docking | Predict binding modes and affinities of ligands to a target protein. nih.gov | Identification of key binding interactions and ranking of potential inhibitors. |

| Molecular Dynamics (MD) | Simulate the movement of atoms and molecules to assess complex stability. tandfonline.com | Understanding of binding stability, conformational changes, and solvent effects. |

| In Silico ADME/Tox | Predict pharmacokinetic and toxicity properties of compounds. researchgate.net | Early assessment of drug-likeness and potential liabilities. |

| Virtual Screening | Computationally screen large libraries of compounds against a target. nih.gov | Prioritization of compounds for synthesis and biological testing. |

Rational Design of Highly Targeted Derivatives for Precision Modulation of Specific Biological Pathways

The ultimate goal of future research on this scaffold is the rational design of derivatives with high potency and selectivity for specific biological targets, leading to precision modulation of disease-related pathways. nih.gov This approach, often aided by computer-aided drug design (CADD), involves a structure-based design strategy. nih.gov

By integrating the knowledge gained from SAR, omics, and computational studies, researchers can design novel analogs with optimized properties. rsc.org For example, if a specific kinase is identified as the primary target, derivatives can be designed to form specific hydrogen bonds or hydrophobic interactions with key residues in the ATP-binding pocket, thereby enhancing affinity and selectivity over other kinases. nih.gov

This rational design process involves an iterative cycle of designing, synthesizing, and testing new compounds. rsc.org The focus will be on fine-tuning the molecule to maximize on-target activity while minimizing off-target effects, which is the hallmark of modern precision medicine. The design could involve introducing specific functional groups to engage with unique features of the target protein or modifying the core scaffold to improve pharmacokinetic properties. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Benzamido-5-phenylthiophene-3-carboxylic acid with high purity?

- Methodological Answer :

- Step 1 : Synthesize the thiophene-3-carboxylic acid core via cyclization of α,β-unsaturated carbonyl precursors, as demonstrated in analogous thiophene-carboxylic acid syntheses .

- Step 2 : Introduce the benzamido group using coupling reagents like EDC/HOBt to activate the carboxylic acid for amidation with benzylamine derivatives. This approach is validated in structurally similar compounds (e.g., 2-amino-4-phenylthiophene-3-carboxamide) .

- Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (≥98%, as in ) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to verify substitution patterns. Compare chemical shifts to structurally related compounds (e.g., 1-benzothiophene-5-carboxylic acid, δ ~170 ppm for COOH in ) .

- Mass Spectrometry : Confirm molecular weight with HRMS (e.g., [M+H]+ expected at m/z 324.07 for CHNOS).

- Melting Point : Cross-reference with analogs (e.g., 1-benzothiophene-5-carboxylic acid melts at 213–214°C, suggesting similar thermal stability for the target compound) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to mirror experimental conditions in ’s diphenylamino analogs .

- Validation : Compare predicted activation energies with experimental kinetic data from related thiophene derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carboxylic acid derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition results with cell-based assays (e.g., cytotoxicity profiling in ’s tetrahydrobenzothiophene derivatives) .

- Purity Verification : Use HPLC-MS to confirm absence of impurities (e.g., >95% purity thresholds in and ) .

- Stereochemical Analysis : Employ chiral chromatography or X-ray crystallography to rule out enantiomeric interference, as seen in ethyl ester derivatives ( ) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer :

- Substituent Screening : Test analogs with varied substituents (e.g., halogenation at the phenyl ring, as in ’s brominated thiophenes) .

- Bioisosteric Replacement : Replace the benzamido group with sulfonamide or urea moieties (e.g., ’s diphenylamino group) to modulate solubility and binding affinity .

- Data Integration : Use multivariate analysis to correlate electronic descriptors (Hammett σ values) with activity trends from high-throughput screening .

Data Contradiction Analysis

Q. Why might solubility measurements for this compound vary across studies?

- Methodological Answer :

- Solvent Selection : Standardize solvents (e.g., DMSO vs. aqueous buffers) to minimize variability. notes solubility challenges in non-polar solvents for similar carboxylic acids .

- pH-Dependent Solubility : Measure solubility at physiological pH (7.4) and acidic/basic conditions, as protonation states affect solubility (pKa ~4–5 for carboxylic acids, per ) .

- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew results, particularly in polar solvents.

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert atmosphere to prevent hydrolysis of the amide bond (similar to ’s bromothiophenol storage guidelines) .

- Light Sensitivity : Shield from UV light to avoid photodegradation, as seen in fluorinated benzoic acid derivatives () .

- Toxicity Screening : Pre-screen for off-target effects using mitochondrial toxicity assays (e.g., MTT), as recommended in ’s pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.